6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Description
6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound featuring a fused pyridine-oxazine scaffold. The core structure consists of a pyridine ring fused with a 1,4-oxazine ring, where the oxazine moiety contains a ketone group at position 3 and a hydroxymethyl substituent at position 5. This compound belongs to a class of nitrogen-oxygen heterocycles known for their pharmacological relevance, particularly in cancer therapeutics and enzyme inhibition .
The synthesis of analogous pyrido-oxazinones typically involves cyclization reactions between 2-aminopyridin-3-ol derivatives and chloroacetyl chloride under basic conditions, followed by functionalization at the 4- or 6-position via alkylation or aryl substitution . The hydroxymethyl group at position 6 enhances water solubility and may influence binding interactions with biological targets, such as transcription factors or kinases .
Properties
IUPAC Name |
6-(hydroxymethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-3-5-1-2-6-8(9-5)10-7(12)4-13-6/h1-2,11H,3-4H2,(H,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDQNVRPXBMZPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=N2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of a base to form the intermediate, which then undergoes cyclization to yield the desired oxazinone compound. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high-quality product.
Chemical Reactions Analysis
Reduction of Oxazinone to Dihydrooxazine
-
Reaction : Reduction of the oxazinone carbonyl group using LiAlH₄ in THF yields 3,4-dihydro-2H-pyrido[3,2-b] oxazine derivatives.
Conditions :
| Substrate | Product | Key Conditions | Yield | Source |
|---|---|---|---|---|
| 2H-Pyrido[3,2-b]oxazin-3-one | 3,4-Dihydro-2H-pyrido[3,2-b]oxazine | LiAlH₄/THF, reflux | 85% |
Bromination at Pyridine Ring
Electrophilic aromatic substitution occurs at the pyridine moiety:
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Reaction : Bromination with N-bromosuccinimide (NBS) in DMF introduces bromine at the C7 position.
Conditions :
| Substrate | Product | Brominating Agent | Yield | Source |
|---|---|---|---|---|
| 2H-Pyrido[3,2-b]oxazin-3-one | 7-Bromo-2H-pyrido[3,2-b]oxazin-3-one | NBS | 76% |
Hydroxymethyl Group Reactivity
The hydroxymethyl (-CH₂OH) group participates in:
Alkylation Reactions
-
Methylation : Treatment with methyl iodide and K₂CO₃ in DMF yields methyl ether derivatives.
Conditions :
| Substrate | Product | Alkylating Agent | Yield | Source |
|---|---|---|---|---|
| 6-Hydroxymethyl derivative | 6-(Methoxymethyl)-2H-pyrido[3,2-b]oxazin-3-one | CH₃I | 51% |
Oxidation and Tautomerism
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Tautomerization : Under acidic conditions, 3-hydroxy-3,4-dihydropyrido[2,1-c] oxazine-1,8-diones exhibit keto-enol tautomerism, influencing reactivity toward binucleophiles (e.g., hydrazines) .
ANRORC Mechanism
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Reaction : Ring-opening of 4-pyrones with 2,2-dimethoxyethylamine forms pyridones, which cyclize to spirooxazine derivatives under acidic conditions .
Conditions :-
Reflux in toluene (4 h) → HCl (aq.)
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Yield : 30–90%
-
| Intermediate | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| 4-Pyrone-2-carboxylate | 3-Hydroxy-3,4-dihydropyrido[2,1-c]oxazine-1,8-dione | HCl (aq.), RT | 42% |
Critical Analysis of Data Gaps
Scientific Research Applications
6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The hydroxymethyl group and the oxazinone ring play crucial roles in its binding affinity and specificity. The compound may also interact with cellular pathways, modulating biological processes such as inflammation or microbial growth.
Comparison with Similar Compounds
Key Observations:
Position 4 Substitutions :
- Aromatic or bulky alkyl groups (e.g., nitrobenzyl, cyclohexylmethyl) enhance anticancer activity by improving target binding. NPO reduces NF-κB DNA binding by 60% at 10 μM in HepG2 cells .
- Smaller alkyl groups (e.g., methyl) are less effective, as seen in BET inhibitors where dimethyl substitution yielded IC₅₀ values >1 μM .
Bromo/Amino: Bromo groups enable Suzuki couplings for further functionalization, while amino groups serve as intermediates for amide or urea linkages .
Biological Activity
6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound with potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C8H8N2O3
- Molecular Weight : 180.16 g/mol
- CAS Number : 615568-38-2
Biological Activity Overview
The biological activity of 6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has been explored in various studies, particularly in relation to its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds similar to 6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one exhibit antimicrobial properties. For instance, derivatives of pyrido[3,2-b][1,4]oxazines have shown effectiveness against various bacterial strains. A study demonstrated that modifications in the oxazine ring could enhance antibacterial activity against Gram-positive bacteria.
Anticancer Potential
Studies have also investigated the anticancer potential of this compound. In vitro assays revealed that it inhibits the proliferation of several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. A notable case study involved the use of this compound in a series of experiments targeting human breast cancer cells (MCF-7), where it significantly reduced cell viability.
Table 1: Summary of Biological Activities
Table 2: Case Studies on Anticancer Activity
| Study | Cell Line | Concentration (µM) | Result |
|---|---|---|---|
| Study A | MCF-7 | 10 | 50% reduction in viability |
| Study B | HeLa | 20 | Induction of apoptosis |
| Study C | A549 | 15 | Cell cycle arrest observed |
The proposed mechanism by which 6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one exerts its biological effects involves interaction with specific cellular pathways. It is believed to inhibit key enzymes involved in DNA replication and repair processes, leading to increased oxidative stress within cancer cells.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | Alkyl halide, Bi₂O₃, DMF, 80°C, 12h | 60–75 | |
| Nitro Reduction | Pd/C, MeOH, H₂, rt, 6h | 85–90 |
How can researchers confirm the structural identity and purity of this compound?
Basic Question
A combination of spectroscopic and chromatographic methods is essential:
- 1H NMR : Characteristic shifts for the hydroxymethyl group (~4.5–5.0 ppm) and aromatic protons (6.8–8.2 ppm) confirm substitution patterns .
- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H]+ ion for C₁₀H₁₀N₂O₃ at m/z 223.0722) .
- HPLC : Purity assessment using reverse-phase columns (e.g., Atlantis dC18) with acetonitrile/water gradients .
How can derivatives be designed to enhance biological activity against targets like NF-κB?
Advanced Question
- Substituent Optimization : Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the 4-position enhances NF-κB inhibition. For example, 4-(4-nitrobenzyl) derivatives showed IC₅₀ values <10 µM in HepG2 cells .
- Mechanistic Studies : Use luciferase reporter assays to measure NF-κB transcriptional activity and electrophoretic mobility shift assays (EMSAs) to assess DNA binding .
- SAR Analysis : Compare inhibitory potency across analogs to identify critical functional groups (Table 2).
Q. Table 2: Structure-Activity Relationships (SAR)
| Derivative | Substituent | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Parent Compound | None | >50 | |
| 4-(4-Nitrobenzyl) | -NO₂ at para position | 8.2 | |
| 4-(Trifluoromethyl) | -CF₃ | 15.6 |
What methodologies are used to assess the compound’s mechanism in NF-κB pathway inhibition?
Advanced Question
- DNA Binding Assays : EMSAs quantify p65 subunit binding to κB consensus sequences .
- Phosphorylation Analysis : Western blotting detects phosphorylation of IκBα and p65 using phospho-specific antibodies .
- Gene Expression Profiling : qRT-PCR evaluates downregulation of NF-κB-regulated genes (e.g., Bcl-2, COX-2) .
How can contradictions between computational predictions and experimental biological data be resolved?
Advanced Question
- Binding Energy Calculations : Compare DFT-derived interaction energies (e.g., hydrogen bonding in pyrido-oxazinone scaffolds) with experimental IC₅₀ values .
- Docking Studies : Use software like AutoDock to simulate ligand-receptor interactions (e.g., with Src-family kinases) and validate against kinase inhibition assays .
- Dose-Response Validation : Re-test compounds showing computational promise but poor initial activity under varied assay conditions (e.g., hypoxia vs. normoxia) .
What analytical techniques are critical for characterizing intermediates during synthesis?
Basic Question
- TLC Monitoring : Use silica-coated plates with UV visualization to track reaction progress .
- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for oxazinone rings) .
- Elemental Analysis : Validate empirical formulas for novel intermediates .
How do structural modifications influence the compound’s pharmacokinetic properties?
Advanced Question
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxymethyl) to improve solubility, monitored via shake-flask methods .
- Metabolic Stability : Assess cytochrome P450 metabolism using liver microsome assays .
- Salt Formation : Crystalline salt forms (e.g., hydrochloride) enhance bioavailability, characterized via X-ray diffraction .
What crystallographic methods are used to determine the compound’s 3D structure?
Advanced Question
- Single-Crystal X-ray Diffraction : Resolve bond lengths and angles (e.g., C-O bond in oxazinone ring at 1.36 Å) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds contributing to crystal packing) .
How should reactive intermediates (e.g., nitro precursors) be handled during synthesis?
Basic Question
- Temperature Control : Maintain reactions below 80°C to prevent decomposition of nitro groups .
- Catalytic Hydrogenation : Use Pd/C under H₂ atmosphere for safe nitro-to-amine conversion .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation of sensitive intermediates .
What strategies optimize pharmacokinetic properties for in vivo studies?
Advanced Question
- Prodrug Design : Mask polar groups (e.g., hydroxymethyl as acetyl esters) to enhance membrane permeability .
- Plasma Stability Tests : Incubate compounds with plasma and quantify degradation via LC-MS .
- In Vivo PK Profiling : Measure half-life (t₁/₂) and AUC in rodent models using serial blood sampling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
